molecular formula C16H15Cl2N3O2 B2917138 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 1042902-54-4

2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide

Cat. No. B2917138
CAS RN: 1042902-54-4
M. Wt: 352.22
InChI Key: QPRFJYMNGGBKIY-UHFFFAOYSA-N
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Description

2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of specific enzymes and receptors that are involved in various disease pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is overexpressed in many types of cancer. In addition, it has been found to bind to the beta-amyloid protein and prevent its aggregation, thereby reducing its toxicity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. In addition, it has been found to reduce inflammation and oxidative stress, which are associated with many chronic diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its potent activity against cancer cells and its ability to target specific disease pathways. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on compound X. Some of these include:
1. Investigating its potential as a therapeutic agent in other diseases such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve its yield and purity.
3. Studying its pharmacokinetics and pharmacodynamics in animal models to determine its safety and efficacy.
4. Identifying its molecular targets and elucidating its mechanism of action in more detail.
5. Developing new formulations or delivery methods to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of compound X involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 3-chloro-2-(morpholin-4-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure compound X.

Scientific Research Applications

Compound X has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease, and to protect against neurotoxicity in Parkinson's disease.

properties

IUPAC Name

2-chloro-N-(3-chloro-2-morpholin-4-ylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-12-2-1-3-13(15(12)21-6-8-23-9-7-21)20-16(22)11-4-5-19-14(18)10-11/h1-5,10H,6-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRFJYMNGGBKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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